molecular formula C7H5ClF3NO2S B14849598 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Cat. No.: B14849598
M. Wt: 259.63 g/mol
InChI Key: DYOXEPYSRDERFX-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used as an intermediate in the synthesis of various dyes, drugs, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Chlorosulfonic Acid: Used for the sulfonylation reaction.

    Amines and Alcohols: Used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the trifluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-6(12-4)7(9,10)11/h2-3H,1H3

InChI Key

DYOXEPYSRDERFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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